1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one
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Overview
Description
1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of a tert-butyl group and a hydroxyphenyl group attached to a propanone backbone. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-tert-butylphenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
1-(5-Tert-butyl-2-hydroxyphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Tert-butyl-2-hydroxyphenyl)ethanone: This compound has a similar structure but with an ethanone backbone, leading to different reactivity and applications.
1-(5-Tert-butyl-2-methoxyphenyl)propan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-5-11(14)10-8-9(13(2,3)4)6-7-12(10)15/h6-8,15H,5H2,1-4H3 |
InChI Key |
KFFLKOHVAXUGPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
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